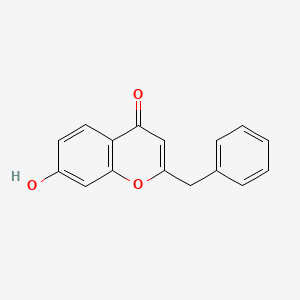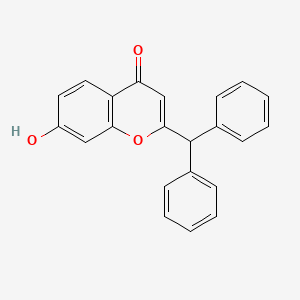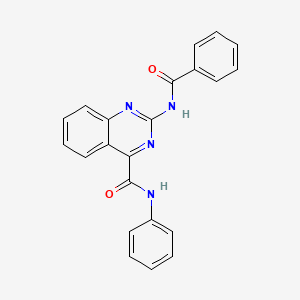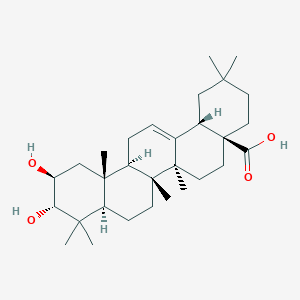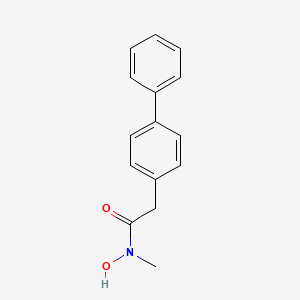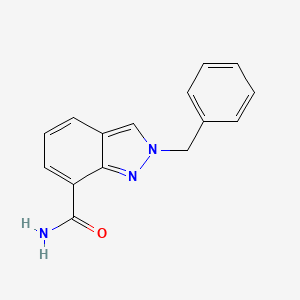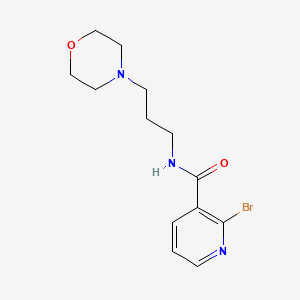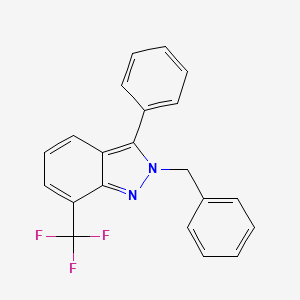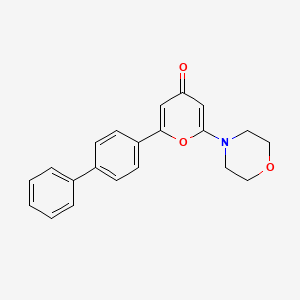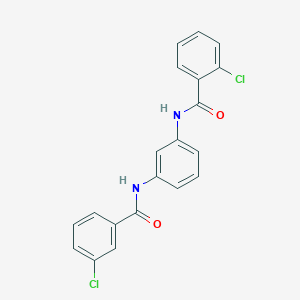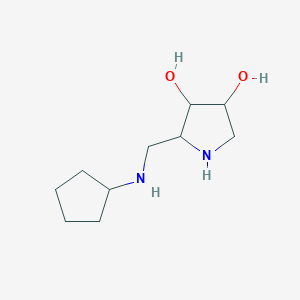
2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a cyclopentylaminomethyl group and two hydroxyl groups at the 3 and 4 positions. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diketones with ammonia or primary amines under acidic conditions to form the pyrrolidine ring.
Introduction of the Cyclopentylaminomethyl Group: The cyclopentylaminomethyl group can be introduced through a nucleophilic substitution reaction. For example, the reaction of cyclopentylamine with a suitable halomethylpyrrolidine derivative can yield the desired product.
Hydroxylation: The introduction of hydroxyl groups at the 3 and 4 positions can be achieved through selective oxidation reactions. Common oxidizing agents include osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly alpha-mannosidase inhibitors.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol involves its interaction with specific molecular targets. For example, as an alpha-mannosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of mannose-containing substrates . This inhibition can disrupt various biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-Pyrrolidine-3,4-Diol: Similar structure but lacks the cyclopentylaminomethyl group.
Pyrrolidine-3,4-Diol Derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness
2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol is unique due to the presence of the cyclopentylaminomethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-[(cyclopentylamino)methyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H20N2O2/c13-9-6-12-8(10(9)14)5-11-7-3-1-2-4-7/h7-14H,1-6H2 |
InChI Key |
CAYLVMUUXWDLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2C(C(CN2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
